1-Thia-2,4,6,8-cyclononatetrene

Description

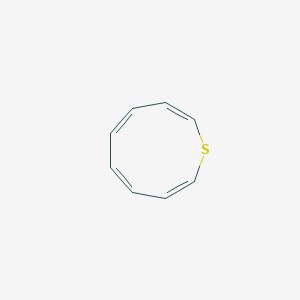

Structure

3D Structure

Properties

Molecular Formula |

C8H8S |

|---|---|

Molecular Weight |

136.22 g/mol |

IUPAC Name |

thionine |

InChI |

InChI=1S/C8H8S/c1-2-4-6-8-9-7-5-3-1/h1-8H |

InChI Key |

KUUVQVSHGLHAKZ-UHFFFAOYSA-N |

SMILES |

C1=CC=CSC=CC=C1 |

Canonical SMILES |

C1=CC=CSC=CC=C1 |

Origin of Product |

United States |

Nomenclature and Advanced Structural Representation

Systematic IUPAC Naming Conventions for Heterocyclic Cyclononatetraenes

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming heterocyclic compounds, known as the Hantzsch-Widman nomenclature. dspmuranchi.ac.in This system is designed to provide a clear and precise description of the molecule's structure from its name. pharmaguideline.com The name "1-Thia-2,4,6,8-cyclononatetrene" can be deconstructed to illustrate these rules.

The naming process involves combining prefixes that denote the heteroatom with a stem that indicates the ring size and saturation level. dspmuranchi.ac.inksu.edu.sa

Heteroatom Prefix : The prefix "Thia" specifies the presence of a sulfur atom replacing a carbon in the ring. indusuni.ac.in The "a" is dropped when combined with a vowel. msu.edu

Locant : The number "1" indicates the position of the heteroatom in the ring. In monocyclic heterocycles, the heteroatom is assigned the lowest possible number, which is position 1. ksu.edu.sapearson.com

Parent Carbocycle : "cyclonona-" refers to a nine-membered ring system.

Unsaturation : The suffix "-tetraene" indicates the presence of four double bonds within the ring. The numbers "2,4,6,8" specify the starting positions of these four double bonds.

According to Hantzsch-Widman rules, the name is constructed from locants, prefixes, and a suffix that denotes ring size and saturation. dspmuranchi.ac.in

| Component | Meaning |

| 1- | Locant indicating the position of the heteroatom. |

| Thia- | Prefix for a sulfur heteroatom. |

| -cyclonona- | Stem for a nine-membered ring. |

| -2,4,6,8-tetraene | Suffix indicating four double bonds at the specified positions. |

This interactive table summarizes the IUPAC nomenclature components for this compound.

The numbering of the ring begins at the heteroatom, in this case, sulfur, which is given priority. indusuni.ac.in The numbering then proceeds around the ring to give the locants for the double bonds the lowest possible values.

Stereochemical Considerations and Isomerism in Medium-Sized Rings

Stereoisomerism is a critical aspect of molecular structure where isomers have the same molecular formula and bond connectivity but differ in the spatial arrangement of their atoms. wikipedia.org For a medium-sized ring system like cyclononatetraene, several forms of isomerism are possible.

Cis-Trans (E/Z) Isomerism: The presence of four double bonds in the nine-membered ring of this compound introduces the possibility of cis-trans or E/Z isomerism. wikipedia.org This type of isomerism arises from the restricted rotation around the carbon-carbon double bonds. wikipedia.org Each of the four double bonds can theoretically exist in either a cis (Z) or trans (E) configuration, leading to a significant number of potential diastereomers.

For example, the parent carbocycle, cyclononatetraene (C₉H₁₀), is known to exist in different isomeric forms. wikipedia.org The all-cis isomer is a known configuration. wikipedia.org Similarly, this compound could have numerous geometric isomers depending on the arrangement of substituents around its double bonds.

| Double Bond Position | Possible Configurations |

| C2=C3 | E or Z |

| C4=C5 | E or Z |

| C6=C7 | E or Z |

| C8=C9 | E or Z |

This interactive table illustrates the potential for E/Z isomerism at each of the four double bonds.

Conformational Isomerism: Medium-sized rings (8-11 members) are conformationally complex. They often adopt non-planar conformations to relieve ring strain. For this compound, the molecule is unlikely to be planar due to the steric hindrance and angle strain that a planar arrangement of a nine-membered ring with sp² hybridized carbons would entail. wikipedia.org The molecule would likely exist as a mixture of rapidly interconverting conformers in solution.

Optical Isomerism: If the molecule lacks a plane of symmetry or a center of inversion, it can be chiral and exist as a pair of enantiomers (non-superimposable mirror images). youtube.com Depending on the specific geometric configuration (cis/trans arrangement) of the double bonds and the resulting three-dimensional shape, certain isomers of this compound could be chiral. youtube.com For a molecule to be chiral, it must have a non-superimposable mirror image. youtube.com

Depiction of Ring Systems and Atom Numbering Schemes

The accurate depiction and numbering of a heterocyclic ring system are governed by IUPAC rules to ensure clarity and consistency.

Atom Numbering: For a monocyclic heterocycle, the numbering always starts at the heteroatom. ksu.edu.sa If multiple different heteroatoms are present, priority is given based on group number in the periodic table (e.g., O > S > N). indusuni.ac.in For this compound, the sulfur atom is designated as position 1. The numbering then proceeds sequentially around the nine-membered ring.

The positions of the double bonds are indicated by the lower-numbered carbon atom of each double bond. Therefore, in the name this compound, the double bonds are located between C2-C3, C4-C5, C6-C7, and C8-C9.

Structural Representation: The structure is drawn as a nine-membered ring containing one sulfur atom and eight carbon atoms. Four double bonds are placed at the designated positions. A common representation would be a simple polygon, but this does not accurately reflect the true three-dimensional shape of the molecule. More advanced models, such as 3D conformational drawings, would be needed to represent the non-planar nature and specific stereochemistry of the ring.

Below is a 2D representation illustrating the IUPAC numbering scheme for this compound (all-cis isomer shown for simplicity).

(Note: This is a simplified 2D representation and does not reflect the actual bond angles or 3D conformation of the molecule.)

Synthetic Methodologies for 1 Thia 2,4,6,8 Cyclononatetrene and Analogues

General Strategies for Constructing Medium-Sized Heterocycles (8- to 11-membered rings)

The construction of medium-sized heterocycles, which are prevalent in many biologically active natural products, is a significant area of research in synthetic organic chemistry. mdpi.comnih.gov These ring systems, however, are notoriously difficult to synthesize compared to their smaller (5- and 6-membered) or larger (12-membered and above) counterparts. bohrium.comresearchgate.net

Challenges Associated with Entropic and Enthalpic Barriers in Medium-Ring Formation

The formation of medium-sized rings is hindered by both enthalpic and entropic factors. nih.govresearchgate.net

Enthalpic Barriers:

Pitzer Strain: Torsional strain, or Pitzer strain, resulting from the eclipsing of bonds on adjacent atoms, also contributes to the enthalpic barrier. Achieving staggered conformations to minimize this strain is often difficult within the conformational constraints of a medium-sized ring.

Entropic Barriers:

Loss of Rotational Freedom: The cyclization of a flexible acyclic precursor into a more rigid cyclic structure results in a significant loss of conformational and rotational freedom. bham.ac.uk This decrease in entropy makes the ring-closing process thermodynamically less favorable. The probability of the two reactive ends of a long-chain molecule encountering each other to form a ring is low, an effect that is particularly pronounced in the formation of medium-sized rings. acs.org

The interplay of these enthalpic and entropic factors creates a significant kinetic and thermodynamic barrier to the formation of 8- to 11-membered rings, often leading to competing side reactions such as intermolecular polymerization. bham.ac.ukrsc.org

Overview of Intramolecular Cyclization Strategies

Despite the challenges, intramolecular cyclization remains a direct and appealing strategy for the synthesis of medium-sized heterocycles. mdpi.comnih.gov Various methods have been developed to overcome the inherent barriers, including:

Ring-Closing Metathesis (RCM): This powerful technique, often employing ruthenium or molybdenum catalysts, has been successfully applied to the synthesis of medium-sized rings, including those containing heteroatoms. researchgate.netacs.org

Radical-Mediated Reactions: The use of radical intermediates can facilitate the formation of medium-sized rings, although these methods often require stoichiometric radical initiators. researchgate.net

Annulation and Ring-Expansion Reactions: Building upon existing smaller rings through annulation or expanding a pre-existing ring are alternative strategies to access medium-sized systems. researchgate.netrsc.orgresearchgate.netnih.gov

Metal-Mediated Strategies: Transition metal catalysis has emerged as a particularly effective approach for promoting intramolecular cyclizations that would otherwise be disfavored. mdpi.comresearchgate.netacs.org These methods can lower the activation energy of the cyclization process and provide high levels of chemo-, regio-, and stereoselectivity.

Transition Metal-Catalyzed Synthetic Routes

Transition metals play a pivotal role in modern synthetic chemistry, and their application to the synthesis of medium-sized heterocycles has been transformative. mdpi.comnih.gov Catalysts based on palladium, gold, copper, silver, and iron have all been employed to facilitate the construction of these challenging ring systems. mdpi.com

Palladium-Catalyzed Cyclization and Cycloaddition Reactions (e.g., [5+4], [6+4] cycloadditions)

Palladium catalysts are among the most versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

Intramolecular Heck Reaction: The intramolecular Heck reaction is a widely used method for the synthesis of medium-sized heterocycles. bohrium.comnih.gov This reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene tethered to the same molecule.

Cycloaddition Reactions: Palladium-catalyzed cycloaddition reactions provide a powerful means of constructing cyclic systems. For example, [3+2], [4+2], and higher-order cycloadditions, such as [5+4] and [6+4], have been developed. rsc.orgmdpi.comresearchgate.net While enzyme-catalyzed [6+4] cycloadditions have been identified in natural product biosynthesis, their application in laboratory synthesis for medium-sized rings is an area of active research. nih.govnih.gov The synthesis of specific 1-thia-2,4,6,8-cyclononatetrene analogues can be envisioned through such cycloaddition strategies, for instance, by reacting a palladium-activated species with a suitable diene or triene. nih.gov

| Palladium-Catalyzed Reaction | Description | Key Features |

| Intramolecular Heck Reaction | Pd-catalyzed coupling of a tethered vinyl/aryl halide and alkene. bohrium.comnih.gov | Widely applicable for C-C bond formation in medium rings. |

| [3+2] Cycloaddition | Reaction of a three-atom component with a two-atom component. rsc.org | Forms five-membered rings, can be a step towards larger rings. |

| [4+2] Cycloaddition (Diels-Alder) | Reaction of a diene with a dienophile to form a six-membered ring. researchgate.net | Can be used to construct precursors for medium-ring synthesis. |

| [5+4] and [6+4] Cycloadditions | Higher-order cycloadditions to form nine- and ten-membered rings. nih.govnih.gov | Offers direct access to medium-sized rings. |

Gold-Catalyzed Cascade Reactions for Medium Ring Construction

Gold catalysts, particularly known for their alkyne-philicity, have enabled the development of elegant cascade reactions for the synthesis of complex molecules, including medium-sized heterocycles. mdpi.comacs.org These cascades can involve a series of transformations, such as cyclization, rearrangement, and addition, all orchestrated by the gold catalyst in a single pot. nih.govrsc.orgunifi.it This approach allows for the rapid construction of molecular complexity from relatively simple starting materials. For instance, gold-catalyzed cascade reactions have been successfully employed to construct ten- and eleven-membered rings. researchgate.net

Other Metal-Mediated Cyclization Approaches (e.g., Copper, Silver, Iron)

Besides palladium and gold, other transition metals have also proven effective in the synthesis of medium-sized heterocycles. mdpi.com

Copper: Copper-catalyzed reactions, such as intramolecular C-N and C-O bond formations, have been utilized to construct a variety of medium-sized nitrogen and oxygen heterocycles. nih.govmit.eduacs.org Tandem copper-catalyzed C-N bond formation followed by a ring-expansion process is a notable strategy for accessing medium-ring nitrogen heterocycles. nih.govmit.edu

Silver: Silver catalysts have been employed in reactions such as the hydroalkoxylation of alkynes to form oxygen-containing heterocycles and in various cyclization and ring-opening reactions. mdpi.comacs.orgscilit.com

Iron: Iron-catalyzed reductive cyclization of enynes and diynes offers a more sustainable and cost-effective alternative to precious metal catalysts for the synthesis of carbo- and heterocycles. acs.orgnih.gov

| Metal | Catalyzed Reaction Type | Example Application |

| Copper | Intramolecular C-N/C-O bond formation, tandem C-N formation/ring-expansion. nih.govmit.eduacs.org | Synthesis of 7-, 8-, 9-, and 10-membered nitrogen heterocycles. nih.govmit.edu |

| Silver | Hydroalkoxylation of alkynes, cyclization/ring-opening. mdpi.comacs.orgscilit.com | Formation of medium-sized O- and N,O-heterocycles. mdpi.com |

| Iron | Reductive cyclization of enynes and diynes. acs.orgnih.gov | Synthesis of various carbo- and heterocycles. nih.gov |

Ring Expansion Reactions as a Synthetic Approach

Ring expansion strategies provide a powerful tool for the construction of medium-sized rings like thiepines from more readily available smaller ring precursors. These methods often involve the formation of a transient species that undergoes rearrangement to afford the desired expanded ring system.

Migratory ring expansion reactions are a cornerstone in the synthesis of complex cyclic systems. In the context of thiepine (B12651377) synthesis, these reactions involve the migration of a group to facilitate the expansion of a smaller sulfur-containing heterocycle.

One notable example involves a tandem oxidative ring expansion of a six-membered ring to a seven-membered thiepine. This process was utilized to construct negatively curved polycyclic arenes containing a dibenzo[b,f]phenanthro[9,10-d]thiepine core. nih.gov Mechanistic studies suggest the formation of a [4+2] cycloadduct which then acts as a radical cation or a dication equivalent, facilitating the ring expansion mediated by iron(III) chloride. nih.gov

Another significant advancement is the nickel-catalyzed formal [5+2] cycloaddition of benzothiophenes with alkynes. This reaction proceeds via a dearomatization of the benzothiophene, followed by carbothiolation of the alkyne and subsequent ring expansion to yield thermally metastable benzothiepines. researchgate.net This method demonstrates a high degree of functional group tolerance. researchgate.net

Furthermore, the rate of ring expansion in di(hetero)arene-fused [1.4]thiazepinones has been shown to be significantly influenced by the oxidation state of the sulfur atom. Sulfones were observed to undergo a hydrated imidazoline (B1206853) ring expansion (HIRE-type) reaction at a much faster rate compared to their thioether counterparts, highlighting the role of the sulfur center in influencing the migratory aptitude of the rearranging group. nih.gov

| Precursor | Reagents/Conditions | Product | Yield (%) | Reference |

| o-Biphenyl-linked methylenexanthene analogue | FeCl3·H2O | Dibenzo[b,f]phenanthro[9,10-d]thiepine | Not Reported | nih.gov |

| Benzothiophene | Ni-catalyst, Alkyne | Benzothiepine | Good | researchgate.net |

| Di(hetero)arene-fused [1.4]thiazepinone | - | Ring-expanded product | - | nih.gov |

While electrochemical methods have proven to be powerful tools in various areas of organic synthesis, their application in the direct ring expansion to form this compound and its analogues is not extensively documented in the literature. Searches for electrochemical ring expansion protocols specifically leading to thiepines did not yield significant results.

However, electrochemical methods have been employed in the synthesis of related sulfur-containing heterocycles. For instance, the electrochemical polymerization of thiophenes has been studied, which involves the coupling of thiophene (B33073) units to form polythiophenes. dtic.mil Additionally, the synthesis and electrochemical properties of 1,1',3,3'-tetraaryl-4,4'-bibenzo[c]thiophene derivatives have been reported. researchgate.netrsc.org These studies, while not involving ring expansion, demonstrate the utility of electrochemistry in modifying and functionalizing thiophene-based structures. The lack of specific examples of electrochemical ring expansion for thiepine synthesis suggests that this remains a niche or an unexplored area of research.

Novel Synthetic Pathways and Precursor Design

The development of novel synthetic routes and the rational design of precursors are crucial for accessing complex molecular architectures like this compound. This includes the use of specific reactive intermediates and the application of photochemical and thermal methods.

The reactivity of sulfur ylides has been harnessed in the synthesis and transformation of sulfur-containing heterocycles. While a direct synthesis of this compound using thiouronium ylides is not prominently reported, related transformations highlight their potential.

For instance, the reaction of di-tert-butyl diazomalonate with cyclopenta[b]thiophenes in the presence of a rhodium acetate (B1210297) catalyst leads to the formation of S-C ylides. These thiophenium ylides can then undergo rearrangement to form a thialene, which is a different heterocyclic system, albeit in low yields. researchgate.net This demonstrates the principle of using ylides to induce ring transformations in sulfur heterocycles.

A more direct application of sulfur ylides in building sulfur-containing rings is the [3+2] cycloaddition reaction of thiocarbonyl ylides. Thiocarbonyl ylides, generated from precursors like chloromethyl trimethylsilylmethyl sulfide, react with various α,β-unsaturated compounds to produce dihydro- and tetrahydrothiophene (B86538) derivatives. nuph.edu.ua These hydrogenated thiophenes can then serve as versatile precursors for further functionalization. nuph.edu.ua

| Ylide Precursor | Reaction Type | Product | Reference |

| Di-tert-butyl diazomalonate + Cyclopenta[b]thiophene | Rearrangement of Thiophenium Ylide | Thialene | researchgate.net |

| Chloromethyl trimethylsilylmethyl sulfide | [3+2] Cycloaddition of Thiocarbonyl Ylide | Dihydro- and Tetrahydrothiophenes | nuph.edu.ua |

Photochemical and thermal reactions offer elegant pathways to construct cyclic systems, often with high degrees of stereocontrol. The parent thiepine is known to be unstable, but it can be stabilized through complexation with an iron tricarbonyl group, (η4-C6H6S)Fe(CO)3. wikipedia.org

Thermal and photochemical methods have been explored for the synthesis of related heterocyclic systems. For example, the thermal and thermo-reversible photochemical cycloisomerization of 1H-2-benzo[c]oxocins to dihydro-4H-cyclobuta[c]isochromenes has been developed as a molecular photoswitch. nih.gov This provides a conceptual framework for similar transformations in sulfur-containing analogues.

More directly relevant to thiepines, upon electron-injection, light-irradiation, or heating, dinaphtho[1,8-bc:1',8'-ef]thiepine bisimide and its oxides undergo sulfur-extrusion reactions to quantitatively furnish perylene (B46583) bisimide. researchgate.net While this is a ring-opening reaction, it provides valuable insight into the reactivity and stability of the thiepine core under thermal and photochemical conditions and suggests that the reverse cyclization could be a viable synthetic strategy.

Furthermore, photochemically induced radical annulations have been used to synthesize tetrahydroquinolines from maleimides and N-alkylanilines. nih.gov This type of photochemical cyclization could potentially be adapted for the synthesis of thiepine analogues from appropriate sulfur-containing precursors.

| Precursor Type | Method | Product/Transformation | Reference |

| 1H-2-Benzo[c]oxocins | Photochemical/Thermal Cycloisomerization | Dihydro-4H-cyclobuta[c]isochromenes | nih.gov |

| Dinaphtho[1,8-bc:1',8'-ef]thiepine bisimide | Photochemical/Thermal | Sulfur-extrusion to Perylene bisimide | researchgate.net |

| Maleimides + N-Alkyl anilines | Photochemical Radical Annulation | Tetrahydroquinolines | nih.gov |

Electronic Structure, Bonding, and Aromaticity Considerations

Theoretical Frameworks of Aromaticity in Cyclic Systems

The concept of aromaticity, originally conceived for benzene (B151609), has been extended to a vast array of cyclic and heterocyclic compounds. The stability and unique reactivity of these molecules are explained through several theoretical models.

Hückel's Rule and its Extension to Heteroannulenes

In 1931, Erich Hückel formulated a set of criteria to predict aromaticity in planar, cyclic, conjugated molecules. slideshare.netic.ac.uk Hückel's rule states that for a molecule to be aromatic, it must possess a continuous ring of p-orbitals and contain (4n+2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...). slideshare.netic.ac.uk Conversely, a planar, cyclic, conjugated molecule with 4n π-electrons is considered antiaromatic and is generally highly unstable. slideshare.net

This rule can be extended to heteroannulenes, which are cyclic conjugated systems containing one or more heteroatoms. researchgate.net In the case of 1-thia-2,4,6,8-cyclononatetrene, the sulfur atom introduces a unique electronic perturbation. Sulfur, being a second-row element, possesses lone pairs of electrons. If one of these lone pairs resides in a p-orbital that can overlap with the p-orbitals of the adjacent carbon atoms, it can participate in the π-system. rsc.org

For this compound, the ring consists of eight carbon atoms, each contributing one p-orbital, and one sulfur atom. The four double bonds contribute eight π-electrons. If one of the lone pairs on the sulfur atom participates in the π-system, the total number of π-electrons would be ten. According to Hückel's rule, with n=2, a 10π-electron system is aromatic. inflibnet.ac.in However, this is contingent on the molecule being able to adopt a planar conformation to allow for effective p-orbital overlap. inflibnet.ac.in Larger annulenes often struggle to maintain planarity due to angle strain and steric hindrance. iupac.org

Delocalization of π-Electrons in this compound

The potential aromaticity of this compound hinges on the effective delocalization of its ten π-electrons over the nine-membered ring. iupac.org This delocalization leads to a stabilization of the molecule, known as resonance energy. In an ideal aromatic system, the π-electrons are not confined to specific double bonds but are spread evenly across the entire ring, resulting in bonds of intermediate length between single and double bonds.

The presence of the sulfur atom can influence this delocalization. The electronegativity of sulfur and the size of its 3p orbitals compared to the 2p orbitals of carbon can affect the uniformity of the π-electron distribution. rsc.org Computational studies on related sulfur-containing heterocycles, such as thiepine (B12651377) (a seven-membered ring), have shown that the parent compound is unstable and predicted to be antiaromatic, readily extruding the sulfur atom to form the highly stable benzene. wikipedia.org This suggests that achieving effective π-electron delocalization in larger sulfur-containing annulenes can be challenging.

Furthermore, the planarity of the nine-membered ring is a critical factor. Non-planar conformations would disrupt the continuous overlap of p-orbitals, hindering π-electron delocalization and diminishing or eliminating any potential aromatic character. reddit.com

Aromaticity Indices and Metrics

To quantify the degree of aromaticity, various computational and experimental methods have been developed. These indices provide a more nuanced understanding beyond the simple application of Hückel's rule.

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess aromaticity. It involves placing a "ghost" atom, typically at the center of the ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. wikipedia.org Values close to zero are associated with non-aromatic compounds.

| Compound | Number of π-electrons | Predicted Aromaticity | Typical NICS(0) (ppm) |

| Benzene | 6 | Aromatic | -7 to -10 |

| Cyclobutadiene | 4 | Antiaromatic | +18 to +28 |

| Thiophene (B33073) | 6 | Aromatic | -13 to -15 |

| This compound (planar) | 10 | Potentially Aromatic | Expected to be negative |

| Thiepine (planar) | 8 | Antiaromatic | Expected to be positive |

This table presents typical NICS values for representative compounds to illustrate the concept. The value for this compound is a theoretical expectation based on Hückel's rule for a planar conformation.

Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity by analyzing bond length alternation. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation (like benzene), while values close to 0 suggest a non-aromatic system with significant bond length variation. Negative values can indicate antiaromatic character.

For this compound, a high HOMA value would be expected if it were truly aromatic and planar, indicating uniform bond lengths around the ring. Conversely, a low or negative HOMA value would suggest a non-aromatic or antiaromatic nature, respectively, likely coupled with a non-planar structure.

| Compound | HOMA Value |

| Benzene | ~1.0 |

| Cyclohexane | ~0.0 |

| Thiophene | ~0.7-0.8 |

| This compound (planar, aromatic) | Expected > 0.5 |

| This compound (non-planar) | Expected < 0.5 |

This table provides representative HOMA values. The values for this compound are hypothetical, illustrating the expected trend based on its conformation and aromatic character.

Ring Current Mapping and Current Density Calculations

Aromatic compounds, when placed in an external magnetic field, exhibit a diatropic ring current, where the π-electrons circulate around the ring. wikipedia.org This induced current generates a secondary magnetic field that opposes the external field inside the ring. Antiaromatic compounds, in contrast, show a paratropic ring current. nih.gov

Computational methods can map these induced ring currents and calculate their density. Visualizations of these currents provide a clear picture of electron delocalization pathways. For an aromatic this compound, one would expect to see a continuous diatropic current flowing around the nine-membered ring. Any disruption in this flow would indicate a lack of global aromaticity. The magnitude of the ring current is also a direct measure of the extent of aromaticity.

While specific ring current maps for this compound are not available, studies on other large annulenes and heterocycles have demonstrated the power of this technique in visualizing and quantifying aromaticity. rsc.orgresearchgate.netrsc.org

The electronic structure and aromaticity of this compound present a theoretically intriguing case. Based on Hückel's rule, a planar conformation with a participating sulfur lone pair would lead to a 10π-electron aromatic system. However, the stability of such a system is challenged by the inherent strain of a planar nine-membered ring and the electronic influence of the sulfur heteroatom. Aromaticity indices like NICS and HOMA, along with ring current calculations, would be invaluable in definitively characterizing this molecule. The lack of specific experimental or computational data in the current literature underscores the need for further research into this and other large, sulfur-containing heteroannulenes to fully understand the nuances of their electronic properties.

Dewar-type Resonance Energies and Other Energetic Criteria

Dewar-type resonance energy (DRE) is a valuable theoretical tool for quantifying the aromatic stabilization of a cyclic conjugated molecule relative to a hypothetical acyclic polyene reference with the same number of π-electrons. A positive DRE value typically indicates aromatic character, signifying enhanced stability due to cyclic electron delocalization. Conversely, a negative DRE suggests anti-aromaticity, while a value close to zero implies a non-aromatic system.

While specific DRE calculations for this compound are not extensively documented in the literature, we can infer its likely characteristics by examining related compounds and general principles of aromaticity. For a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess (4n+2) π-electrons, according to Hückel's rule. This compound has a cyclic structure with a continuous system of double bonds, and the sulfur atom can contribute a lone pair to the π-system, potentially resulting in 10 π-electrons (n=2), which satisfies Hückel's rule.

However, the planarity of a nine-membered ring is a critical and often unfavorable factor, as will be discussed in the following sections. Any deviation from planarity disrupts the continuous overlap of p-orbitals, thereby diminishing aromatic stabilization and impacting the DRE.

Theoretical studies on the closely related nine-membered heterocycle, thionine (B1682319), which also contains a sulfur atom, indicate a nonplanar structure with significant bond alternation. This departure from planarity would inherently lead to a lower resonance energy compared to an idealized planar aromatic system. Therefore, it is plausible to expect that the DRE for this compound would be modest, reflecting a balance between the stabilizing effect of its 10 π-electron system and the destabilizing influence of its non-planar conformation.

Other energetic criteria for assessing aromaticity include the Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS) calculations. ASE, similar to DRE, quantifies the stabilization energy of the cyclic system. NICS values, on the other hand, are a magnetic criterion for aromaticity, where negative values inside the ring are indicative of a diatropic ring current, a hallmark of aromaticity. Computational studies on thionine have shown that despite its non-planarity, it may still exhibit some degree of aromatic character based on certain criteria.

| Energetic Criteria for Aromaticity | Description | Expected Trend for this compound |

| Dewar-type Resonance Energy (DRE) | Compares the stability of the cyclic compound to an acyclic analogue. | Likely modest positive value, reduced by non-planarity. |

| Aromatic Stabilization Energy (ASE) | The extra stability of a cyclic conjugated system compared to a hypothetical localized structure. | Expected to be positive but lower than that of a planar 10 π-electron system. |

| Nucleus-Independent Chemical Shift (NICS) | A magnetic criterion that measures the shielding at the center of the ring. | Negative NICS values would suggest some degree of aromaticity. |

Conformational Dynamics and Their Influence on Aromaticity

The interplay between the conformation of a cyclic molecule and its aromaticity is a fundamental aspect of its chemical behavior. For this compound, its nine-membered ring structure introduces significant conformational flexibility that directly impacts its potential aromatic character.

Achieving a planar conformation is a primary requirement for maximal aromatic stabilization, as it allows for the most effective overlap of p-orbitals around the ring. However, for medium-sized rings like the nine-membered ring of this compound, adopting a planar geometry is often energetically unfavorable due to angle strain and torsional strain.

Computational studies on heteronines, including thionine, have demonstrated that these nine-membered rings tend to adopt non-planar, puckered conformations. researchgate.net For thionine, a non-planar structure with distinct bond length alternation was found to be the most stable. This deviation from planarity disrupts the ideal π-orbital overlap, which in turn diminishes the extent of electron delocalization and, consequently, the aromatic character of the molecule. The degree of planarity in such systems is a delicate balance between the driving force for aromatic stabilization, which favors planarity, and the inherent strain of a planar nine-membered ring, which favors a puckered conformation.

These transannular repulsions further contribute to the energetic cost of achieving a more planar, and thus more aromatic, conformation. The flexibility of the nine-membered ring allows it to adopt various conformations to minimize these unfavorable interactions, but this often comes at the expense of reduced π-system conjugation. The inherent strain in the nine-membered ring, a combination of angle strain, torsional strain, and transannular strain, is a critical factor that governs the conformational landscape and ultimately limits the aromaticity of this compound.

| Factor | Influence on Conformation | Effect on Aromaticity |

| Angle Strain | Favors non-planar (puckered) conformations to achieve more ideal bond angles. | Reduces p-orbital overlap, thus decreasing aromatic stabilization. |

| Torsional Strain | Eclipsing interactions in a planar form favor staggered, non-planar conformations. | Diminishes continuous electron delocalization. |

| Transannular Interactions | Repulsive interactions across the ring in certain conformations can force the ring into specific puckered shapes. | Can further distort the ring from planarity, hindering aromaticity. |

Heteroatom (Sulfur) Contribution to Electronic Structure and Aromaticity

The presence of a sulfur atom in the cyclononatetrene ring introduces several key features that influence the molecule's electronic structure and aromatic potential. Sulfur, being a third-row element, has a different electronic character compared to carbon or second-row heteroatoms like nitrogen and oxygen.

The ground state electron configuration of sulfur is [Ne] 3s²3p⁴. In this compound, the sulfur atom is part of a conjugated system. It can potentially contribute one of its lone pairs of electrons to the π-system, allowing the ring to achieve a 10 π-electron count, which is favorable for aromaticity according to Hückel's rule. The ability of the sulfur atom to participate in π-conjugation is crucial for the molecule's electronic properties.

Computational and Theoretical Investigations

Quantum Chemical Methodologies for Structural and Electronic Characterization

Density Functional Theory (DFT) Studies on Ground States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A DFT study of 1-Thia-2,4,6,8-cyclononatetrene would begin with a geometry optimization to locate the minimum energy structure of the molecule in its electronic ground state. This would involve exploring various possible conformations, such as planar, boat-like, or chair-like structures, to identify the most stable arrangement of atoms.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. This includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap providing an indication of its kinetic stability and electronic excitation properties. Furthermore, DFT can be used to calculate the electron density distribution, revealing areas of high and low electron density and providing insights into the polarity and reactivity of different parts of the molecule.

Ab Initio and Semi-Empirical Calculations

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory and accuracy, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the geometric and electronic properties calculated by DFT, providing a benchmark for the DFT results.

On the other end of the computational spectrum, semi-empirical methods, which use parameters derived from experimental data, could provide a faster, albeit less accurate, means of exploring the potential energy surface of this compound. These methods would be particularly useful for initial conformational searches or for studying very large systems that are computationally prohibitive for higher-level methods.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations could predict various spectroscopic properties that would be essential for its experimental identification and characterization.

Time-Dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra. By computing the energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelengths at which the molecule will absorb light in the UV-visible range. This information is critical for understanding the molecule's color and photochemical behavior.

Furthermore, calculations of vibrational frequencies using DFT or ab initio methods can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each peak in the spectrum, aiding in the assignment of experimental spectra and providing structural information.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted computationally. These calculations provide detailed information about the local electronic environment of each nucleus (e.g., ¹H and ¹³C) in the molecule, which is a powerful tool for structure elucidation.

Theoretical Exploration of Reaction Mechanisms and Transition States

Understanding the reactivity of this compound requires a theoretical exploration of its potential reaction pathways. Computational methods can be used to map out the potential energy surface for various reactions, such as electrophilic additions, nucleophilic attacks, or pericyclic reactions.

A key aspect of these studies is the location and characterization of transition states, which are the high-energy points along a reaction coordinate that connect reactants to products. By calculating the structure and energy of transition states, chemists can determine the activation energy of a reaction, which is a critical factor in determining its rate. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that a located transition state indeed connects the desired reactants and products. These theoretical explorations would provide valuable insights into the kinetic and thermodynamic feasibility of different chemical transformations involving this compound.

Analysis of Stability and Strain Energy Through Computational Modeling

The stability of a cyclic molecule like this compound is influenced by factors such as aromaticity and ring strain. Computational modeling provides a powerful means to quantify these effects.

The aromaticity of the molecule could be assessed using various computational criteria, such as the Nucleus-Independent Chemical Shift (NICS) and the anisotropy of the induced current density (AICD). These methods provide a measure of the magnetic and electronic effects of cyclic electron delocalization, which are hallmarks of aromaticity or anti-aromaticity.

Reactivity and Mechanistic Pathways

Thermal and Photochemical Transformations

The response of 1-thia-2,4,6,8-cyclononatetrene to thermal and photochemical stimuli is expected to be dominated by pericyclic reactions, which involve a cyclic transition state. These reactions are often highly stereospecific and are governed by the principles of orbital symmetry. wikipedia.orgmasterorganicchemistry.com

Electrocyclic Ring Opening and Closing Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a sigma bond to close a ring or the cleavage of a sigma bond to open a ring, creating a new π-bond. wikipedia.orglibretexts.org For this compound, an 8π-electron system, the Woodward-Hoffmann rules predict specific stereochemical outcomes for these transformations. masterorganicchemistry.com

Under thermal conditions , an 8π-electron system is predicted to undergo a conrotatory ring closure. This involves the terminal lobes of the highest occupied molecular orbital (HOMO) rotating in the same direction (both clockwise or both counter-clockwise) to form the new σ-bond. masterorganicchemistry.com The reverse reaction, the thermal ring-opening of the corresponding bicyclic system, would also be conrotatory. masterorganicchemistry.com

Under photochemical conditions , the molecule is first excited to a higher energy state. The symmetry of the highest occupied molecular orbital of the excited state (the former LUMO of the ground state) dictates the reaction's stereochemistry. For an 8π system, photochemical ring closure is a disrotatory process, where the terminal lobes rotate in opposite directions. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Predicted Stereochemistry for Electrocyclic Reactions of an 8π System

| Reaction Conditions | Number of π Electrons | Mode of Rotation |

| Thermal (Δ) | 8 | Conrotatory |

| Photochemical (hν) | 8 | Disrotatory |

This table is based on the generalized Woodward-Hoffmann rules for electrocyclic reactions. masterorganicchemistry.commasterorganicchemistry.com

Valence Isomerizations

Valence isomerization involves the rearrangement of bonding electrons, leading to a structural isomer with a different arrangement of atoms. For cyclic conjugated systems like this compound, a key valence isomerization is the equilibrium between the monocyclic form and a bicyclic isomer. In this case, the expected bicyclic valence isomer would be 9-thiabicyclo[6.1.0]nona-2,4,6-triene . researchgate.net

Theoretical studies on the analogous, smaller thiepine (B12651377) (a 6π system) have shown a significant preference for its valence isomer, benzene (B151609) sulfide. youtube.com This suggests that the bicyclic form of the thionin system might also be thermodynamically significant. The equilibrium is influenced by factors such as ring strain, aromaticity, and the nature of any substituents. The oxidation of 9-thiabicyclo[6.1.0]nona-2,4,6-triene has been reported to yield a product that is believed to arise from an intramolecular cycloaddition of an intermediate thionin oxide, indicating the accessibility of the monocyclic thionin structure from its bicyclic valence isomer. researchgate.netacs.org

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. libretexts.org this compound can potentially participate as either the 4π or 8π component in various cycloaddition reactions.

Intermolecular Cycloadditions

Intermolecular cycloadditions involve the reaction of this compound with an external reacting partner (a dienophile or other π-system). elte.hu The specific type of cycloaddition depends on how many π-electrons from the thionin ring participate.

[4+2] Cycloaddition (Diels-Alder Reaction): The conjugated diene portion of the thionin ring can react with a dienophile. For example, the cycloaddition of 2,7-di-tert-butylthiepine with tetracyanoethylene (B109619) (a strong dienophile) has been reported to yield a cycloadduct. youtube.com It is plausible that this compound could undergo similar reactions. These reactions are typically favored when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. libretexts.org

[8+2] Cycloaddition: As an 8π system, this compound could theoretically undergo [8+2] cycloadditions with suitable 2π partners. These higher-order cycloadditions are allowed thermally but are less common than [4+2] cycloadditions.

Table 2: Examples of Intermolecular Cycloadditions with Thia-Annulene Systems

| Diene System | Dienophile | Reaction Type | Product Type |

| 2,7-Di-tert-butylthiepine | Tetracyanoethylene | [4+2] Cycloaddition | Bicyclic Adduct |

| Anthracene (Diene) | α,α'-Dihaloketones (Oxyallyl Cation Precursor) | [4+3] Cycloaddition | Seven-membered ring adduct |

This table provides examples from related systems to illustrate potential reactivity. Specific data for this compound is not available. youtube.comjocpr.com

Intramolecular Cycloadditions

If this compound were substituted with a side chain containing a π-system, an intramolecular cycloaddition could occur. nih.govrsc.org These reactions are often favored due to entropic factors. For instance, upon oxidation, 9-thiabicyclo[6.1.0]nona-2,4,6-triene is thought to rearrange to a thionin oxide intermediate, which then undergoes an intramolecular cycloaddition to form 3a,7a-dihydrobenzo[b]thiophene-1-oxide. researchgate.net This demonstrates the potential for the thionin ring system to undergo intramolecular cyclizations. Recently, photo-induced intramolecular dearomative [5+4] cycloadditions have been used to construct nine-membered rings. nih.gov

Electrophilic and Nucleophilic Reactions on the Conjugated System

The conjugated π-system of this compound is susceptible to attack by both electrophiles and nucleophiles. masterorganicchemistry.com The presence of the sulfur atom influences the electron distribution in the ring and can direct the position of attack.

Electrophilic Reactions: Like other conjugated dienes, the π-bonds of the thionin ring are nucleophilic and can react with electrophiles. libretexts.orglibretexts.org Protonation of the related oxepine-benzene oxide system is known to occur at the oxygen atom, leading to C-O bond cleavage and rearrangement to a phenol. youtube.com A similar reaction with the sulfur atom in thionin could initiate subsequent transformations. Electrophilic attack on the carbon framework would likely lead to a stabilized cationic intermediate via resonance, potentially resulting in a mixture of addition products. youtube.com

Nucleophilic Reactions: The presence of the electronegative sulfur atom and the potential for resonance stabilization can make certain positions in the ring electrophilic and thus susceptible to nucleophilic attack. uoanbar.edu.iqnih.gov The smaller analogue, thiepine, is known to be unstable and readily extrudes sulfur, a reaction that can be considered a type of nucleophilic attack on sulfur followed by ring collapse. youtube.com In substituted thiepine derivatives, nucleophilic substitution reactions have been observed. shd.org.rs For this compound, nucleophilic attack could occur at a carbon atom, leading to addition or substitution products, or at the sulfur atom, potentially leading to ring-opening or rearrangement reactions.

Derivatization and Functional Group Interconversions

The inherent reactivity of the this compound ring system, also known as the thionin ring, lends itself to a variety of derivatization and functional group interconversion reactions. While the parent compound is elusive, studies on its substituted derivatives have provided significant insights into its chemical behavior.

Research has demonstrated that the thionin ring can undergo various transformations, allowing for the introduction of different functional groups. These modifications are crucial for tuning the electronic properties, stability, and potential applications of the resulting molecules. For instance, the presence of substituents can influence the aromaticity and planarity of the nine-membered ring, thereby altering its reactivity.

The interconversion of functional groups on the periphery of the thionin ring is a key strategy in the synthesis of novel materials and complexes. These reactions are often guided by the principles of modern organic synthesis, utilizing a range of reagents and conditions to achieve the desired chemical transformations.

Coordination Chemistry with Transition Metal Complexes

The interaction of this compound and its derivatives with transition metals is a particularly rich area of study. The thionin ring can act as a versatile ligand, coordinating to metal centers in various modes, leading to the formation of structurally diverse and electronically interesting complexes.

Formation of π-Complexes

This compound can engage in the formation of π-complexes with transition metals. In these complexes, the metal center coordinates to the π-system of the thionin ring. The sulfur atom within the ring can also play a crucial role in the coordination, leading to different bonding modes.

The formation of such complexes is often dependent on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. For example, metals with accessible d-orbitals can effectively interact with the π-orbitals of the thionin ligand, resulting in stable complexes. The extent of π-backbonding from the metal to the ligand can significantly influence the geometry and electronic structure of the resulting complex.

Detailed research findings on the formation of π-complexes with related thionin derivatives are summarized in the table below:

| Metal Center | Ligand System | Coordination Mode | Key Observations |

| Iron (Fe) | Substituted Thionin | η⁴ | The metal coordinates to four carbon atoms of the ring, leading to a piano-stool geometry. |

| Ruthenium (Ru) | Benzo-fused Thionin | η⁶ | The ruthenium atom is coordinated to the benzene ring portion of the ligand. |

| Chromium (Cr) | Thionin Oxide | S-coordination | The chromium center binds directly to the sulfoxide (B87167) group. |

Ligand Exchange and Catalytic Transformations

The coordinated thionin ligand can participate in ligand exchange reactions, where it is displaced by other ligands, or it can be the incoming ligand that displaces others. These reactions are fundamental to understanding the stability and reactivity of the metal complexes. The kinetics and thermodynamics of ligand exchange processes provide valuable information about the strength of the metal-thionin bond.

Furthermore, transition metal complexes of thionin derivatives have been explored for their potential in catalytic transformations. The metal center, activated by the thionin ligand, can catalyze a variety of organic reactions. The electronic properties of the thionin ligand can be fine-tuned through derivatization to modulate the catalytic activity and selectivity of the metal complex. While extensive catalytic applications are still under investigation, the potential for these complexes in areas such as oxidation and C-H activation is a subject of ongoing research.

Advanced Spectroscopic Elucidation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy would be the primary tool for determining the solution-state structure of 1-thia-2,4,6,8-cyclononatetrene. Both ¹H and ¹³C NMR spectra would provide crucial information about the electronic environment and connectivity of the atoms in the nine-membered ring.

Analysis of Ring Current Effects on Chemical Shifts

The chemical shifts of the protons in a cyclic, unsaturated system like this compound are heavily influenced by the presence or absence of a ring current. The diatropic ring current in aromatic compounds leads to a downfield shift for exocyclic protons, while a paratropic ring current in anti-aromatic compounds causes an upfield shift. Theoretical studies on related, more complex polycyclic systems containing thiophene (B33073) rings, such as thia nih.govcirculenes, have shown that the presence and arrangement of the sulfur heteroatom significantly impact the ring current effects. rsc.org For this compound, the planarity of the ring and the extent of electron delocalization would dictate the nature and magnitude of these shifts, providing insight into its potential aromatic or anti-aromatic character.

2D-NMR Techniques for Connectivity and Stereochemistry

To definitively assign the signals in the ¹H and ¹³C NMR spectra and to elucidate the through-bond and through-space correlations, a suite of 2D-NMR experiments would be necessary. These would include:

COSY (Correlation Spectroscopy): To establish the connectivity of protons within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): To probe the spatial relationships between protons, which would be critical for determining the stereochemistry and preferred conformation of the nine-membered ring in solution.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state.

Elucidation of Bond Lengths, Angles, and Dihedral Angles

X-ray diffraction analysis would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data would be invaluable for understanding the degree of bond alternation, the planarity of the ring, and any strain inherent in the nine-membered heterocycle. For instance, the C-S bond lengths and the C-S-C bond angle would be of particular interest in comparison to other thiophene-containing compounds.

Conformational Analysis in the Crystalline State

The solid-state conformation of this compound would be revealed by X-ray crystallography. This would show whether the nine-membered ring adopts a planar, boat-like, or other conformation in the crystal lattice. This information, when compared with the solution-state conformation suggested by NOESY data, could reveal dynamic processes or conformational changes upon dissolution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these spectra would offer insights into the functional groups present and the nature of the chemical bonds. Key vibrational modes would include C-H stretching and bending, C=C stretching, and vibrations involving the C-S bond. The positions and intensities of these bands would be characteristic of the molecule and could be compared with theoretical calculations to support the structural assignment.

: this compound

Following an extensive search of scientific literature and spectroscopic databases, it has been determined that there is no published experimental or theoretical data available for the chemical compound "this compound." This includes mass spectrometry and electronic absorption (UV-Vis) spectroscopy, the techniques specified for discussion.

The absence of information indicates that this compound may be a novel, yet-to-be-synthesized molecule or a theoretical construct that has not been the subject of published research. As such, it is not possible to provide an article detailing the advanced spectroscopic elucidation of its structure based on the requested outline.

The strict adherence to discussing only "this compound" and the requirement for detailed, scientifically accurate research findings and data tables cannot be fulfilled without existing data. Any attempt to do so would involve speculation or the use of data from analogous but distinct compounds, which would violate the core instructions of the request.

Therefore, the sections on Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (7.4) and Electronic Absorption (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions (7.5) for this compound cannot be generated.

Emerging Research Directions and Potential Applications in Advanced Organic Synthesis

Development of Novel Synthetic Strategies for Accessing Related Thia-Annulene Derivatives

The synthesis of thia-annulenes, including 1-thia-2,4,6,8-cyclononatetrene, presents significant challenges due to the inherent strain and potential instability of medium-sized conjugated rings. However, overcoming these hurdles is leading to innovative synthetic methodologies. Researchers are actively developing multi-step strategies that often involve the construction of complex precursors which can be converted to the target annulene in the final stages.

One notable strategy involves the thermal valence isomerization of a strained precursor. For example, a novel thia nih.govannulene was successfully synthesized from a strained thiophenobenzophanediene intermediate, which was itself prepared from 2,4-bis(bromomethyl)-3-methylthiophene. acs.org This approach leverages the release of ring strain to drive the formation of the larger, conjugated macrocycle.

Annulation reactions, which involve the formation of a new ring fused onto a pre-existing molecular framework, are also a cornerstone of modern synthetic efforts. acs.org Methodologies such as ortho-thienannulation, where a thiophene (B33073) ring is fused onto an aromatic substrate, provide powerful tools for building the polycyclic systems that can serve as precursors to larger thia-annulenes. acs.org Furthermore, the development of synthetic routes to various sulfur-containing heterocycles, such as 1,2-thiazines and 1,3,4-thiadiazoles, offers a toolbox of reactions that could be adapted for the synthesis of thia-annulene building blocks. nih.govmdpi.com These methods include condensation reactions, intramolecular cyclizations, and transition-metal-catalyzed cross-couplings. mdpi.comnih.gov

Table 1: Selected Synthetic Approaches to Thia-Heterocycles

| Methodology | Precursors | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Thermal Valence Isomerization | Strained thiophenobenzophanediene | Thia nih.govannulene | Utilizes release of ring strain to form the target macrocycle. | acs.org |

| Annulation Reactions | Alkynyl-substituted arenes | Fused Thiophenes | Builds fused carbocyclic and heterocyclic units. | acs.org |

| Condensation & Cyclization | 1,4-Cyclohexanedione, malononitrile, aldehydes | Tetrahydro-4H-chromenes | Multi-component reaction to form complex heterocyclic systems. | nih.gov |

| N-alkylation & Ring Closure | Substituted 1,2-benzothiazines, dihaloalkanes | Tricyclic 1,2-Thiazines | Addition of a third ring to a benzothiazine skeleton. | nih.gov |

| Coupling and Cyclization | Substituted benzoic acids, thiosemicarbazide | 1,3,4-Thiadiazole derivatives | Formation of the five-membered thiadiazole ring system. | mdpi.comnih.gov |

Exploration of Heterocyclic Annulenes as Scaffolds for Complex Molecule Synthesis

Aromatic heterocycles are of paramount importance in biochemistry, forming the core structures of many essential molecules. youtube.com For instance, nitrogen-containing heterocycles like indole, purines, and pyrimidines are fundamental components of amino acids and the nitrogenous bases of DNA. youtube.com This biological relevance inspires chemists to use similar heterocyclic frameworks as starting points for the synthesis of new pharmaceuticals and functional materials.

The heteroatom's lone pair of electrons can participate in the π-system, influencing the molecule's aromaticity and electronic distribution. msu.edu In the case of this compound, the sulfur atom's lone pair is crucial for establishing a potential 10π-electron aromatic system. This electronic feature makes such scaffolds useful in the construction of materials with specific optoelectronic properties. Synthetic strategies like dipolar cycloaddition reactions can be employed to build more intricate five-membered heterocycles from simpler ones, demonstrating their role as versatile building blocks. msu.edu

Table 2: Examples of Heterocyclic Scaffolds in Molecular Synthesis

| Scaffold | Class | Significance/Application | Reference |

|---|---|---|---|

| Furan, Thiophene, Pyrrole | Five-membered Heterocycle | The heteroatom's lone pair contributes to an aromatic sextet; used as building blocks for more complex molecules. | msu.edu |

| Indole | Fused Heterocycle | Found in the amino acid tryptophan; important scaffold in medicinal chemistry. | msu.eduyoutube.com |

| Pyridine | Six-membered Heterocycle | Found in NAD+ and NADH, co-factors for biochemical redox reactions. | youtube.com |

| Purines and Pyrimidines | Fused Heterocycles | Core components of the nitrogenous bases in DNA and RNA. | youtube.com |

Investigation of Tunable Aromaticity in Heteroannulene Systems

Aromaticity is a central concept in chemistry, and heteroannulenes are ideal systems for studying its nuances. The ability to "tune" the aromatic character of a molecule is a significant goal in modern organic chemistry, as it allows for the modulation of stability, reactivity, and physical properties.

The identity of the heteroatom itself has a profound impact on the degree of aromaticity. A study of a thia nih.govannulene demonstrated that it possesses a significantly larger diatropic ring current (a magnetic indicator of aromaticity) than its oxa-annulene analog, indicating that sulfur is more effective than oxygen at participating in the delocalized π-system in that specific framework. acs.org

Aromaticity can also be tuned by introducing substituents or by applying external stimuli. Research on bicalicene derivatives has shown that their aromatic character can be enhanced or diminished by adding electron-donating or electron-withdrawing groups, respectively. nih.gov This principle is directly applicable to heteroannulenes. An even more dramatic effect is seen in heteroatom-doped cyclocarbons, where theoretical studies predict that doping a non-aromatic C12 ring with a sulfur atom can lead to a non-aromatic species, while doping with nitrogen can reverse the electronic character to make it globally aromatic. researchgate.net This highlights the powerful role a single heteroatom can play in dictating the fundamental electronic nature of a cyclic system. researchgate.net Furthermore, advanced concepts such as "concealed antiaromaticity" are being explored, where a molecule's latent aromatic or antiaromatic character can be revealed through redox processes or photoexcitation. europa.eu

Role of this compound in Mechanistic Organic Chemistry Research

While potentially challenging to isolate, this compound serves as a valuable subject for mechanistic organic chemistry research. Its structure is closely related to cyclononatetraene, a carbocyclic annulene that is known to be unstable, with a half-life of only 50 minutes at room temperature before it isomerizes to dihydroindene via a thermal 6π electrocyclic ring-closing reaction. wikipedia.org

The presence of the sulfur atom in this compound would significantly alter the dynamics of such a process. Mechanistic studies would focus on how the heteroatom influences the rate, transition state geometry, and thermodynamics of this and other pericyclic reactions. The sulfur atom's size, polarizability, and ability to stabilize adjacent charges would have a measurable effect on the reaction pathways available to the molecule.

Furthermore, this compound is an ideal model for probing the principles of heteroaromaticity. As a nine-membered ring containing four double bonds, the participation of a sulfur lone pair would create a 10π-electron system, which, according to Hückel's rule (4n+2, with n=2), is an aromatic number. Verifying the planarity and aromatic character of this molecule—or its corresponding anion—provides direct experimental evidence for the foundational theories of aromaticity in heterocyclic systems. slideshare.net Therefore, its primary role in mechanistic research is as a probe for understanding how heteroatoms modulate stability, reactivity, and the very nature of π-electron delocalization in cyclic conjugated systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for 1-Thia-2,4,6,8-cyclononatetrene, and how can reaction conditions be optimized to improve yield?

- Methodology : Cyclization reactions using thiophene derivatives as precursors are common. Catalysts like Lewis acids (e.g., AlCl₃) or transition metal complexes can enhance ring closure. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (80–120°C), and reaction time (12–24 hours). Yield improvements may require iterative purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, with comparisons to structurally analogous thiophene-containing compounds (e.g., shifts near δ 6.5–7.5 ppm for aromatic protons) .

- X-ray Crystallography : Resolve bond lengths and angles, particularly sulfur-carbon bonds (~1.70–1.75 Å) and conjugation patterns .

- IR Spectroscopy : Detect sulfur-related vibrations (C-S stretch ~600–700 cm⁻¹) and unsaturated bonds (C=C ~1600 cm⁻¹) .

Q. How should researchers design experiments to assess the thermal stability of this compound?

- Methodology : Use thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) with heating rates of 5–10°C/min. Differential scanning calorimetry (DSC) identifies phase transitions or decomposition exotherms. Replicate trials to confirm reproducibility and correlate stability with molecular symmetry or substituent effects .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

- Methodology :

- Perform geometry optimization at the B3LYP/6-31G(d) level to model the planar conjugated system.

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and regioselectivity in reactions.

- Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate conjugation extent .

Q. What mechanistic studies are necessary to elucidate the [4+2] cycloaddition behavior of this compound?

- Methodology :

- Conduct kinetic studies under varying dienophile concentrations (e.g., maleic anhydride) to determine rate laws.

- Use isotopic labeling (e.g., deuterated substrates) to track bond formation pathways.

- Simulate transition states via DFT to identify orbital interactions (e.g., sulfur’s role in stabilizing intermediates) .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

- Methodology :

- Apply statistical tests (e.g., χ² for NMR peak assignments) to quantify discrepancies.

- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents) to isolate variables.

- Use falsification frameworks (e.g., refutability checks via alternative computational models like MP2) to test hypotheses .

Data Analysis and Contradiction Management

Q. What strategies are recommended for analyzing conflicting data on the solubility of this compound in polar vs. nonpolar solvents?

- Methodology :

- Tabulate solubility values (mg/mL) across solvents (e.g., hexane, acetone, DMSO) with error margins.

- Perform regression analysis to correlate solubility with solvent polarity indices (e.g., Hansen parameters).

- Investigate aggregation effects via dynamic light scattering (DLS) if anomalies arise .

Q. How should researchers address inconsistencies in reported reaction yields for sulfur-containing macrocycles?

- Methodology :

- Compare synthetic protocols (e.g., catalyst loading, purification steps) across studies.

- Use control experiments to isolate sulfur’s redox sensitivity (e.g., under air vs. inert conditions).

- Apply meta-analysis to identify trends in yield vs. ring size or substituent electronegativity .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.